molecular formula C20H16ClN3O4S B12198047 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B12198047
M. Wt: 429.9 g/mol
InChI Key: KUHMLAYNEVPKQW-MFOYZWKCSA-N
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Description

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is a complex organic compound that features a unique combination of indole, furan, and thiazolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide typically involves a multi-step process:

    Formation of the Indole Derivative: The initial step involves the synthesis of the 5-chloro-1H-indole-3-yl derivative through a Fischer indolisation reaction.

    Alkylation: The indole derivative is then alkylated with an appropriate ethylating agent to introduce the 2-(5-chloro-1H-indol-3-yl)ethyl group.

    Thiazolidine Ring Formation: The next step involves the formation of the thiazolidine ring through a cyclization reaction with a suitable thioamide and a carbonyl compound.

    Furan-2-ylmethylidene Introduction: Finally, the furan-2-ylmethylidene group is introduced via a condensation reaction with a furan aldehyde.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and furan moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Biology: It is used in research to study its effects on various biological pathways and its potential as a therapeutic agent.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which leads to the inhibition of cell proliferation. Additionally, it may interact with specific proteins involved in cell signaling pathways, further contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide shares structural similarities with other indole and thiazolidine derivatives.
  • **this compound is unique due to the presence of both furan and thiazolidine moieties, which are not commonly found together in similar compounds.

Uniqueness

The combination of indole, furan, and thiazolidine moieties in this compound provides it with unique chemical and biological properties that are not observed in other similar compounds .

Properties

Molecular Formula

C20H16ClN3O4S

Molecular Weight

429.9 g/mol

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-[(5Z)-5-(furan-2-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C20H16ClN3O4S/c21-13-3-4-16-15(8-13)12(10-23-16)5-6-22-18(25)11-24-19(26)17(29-20(24)27)9-14-2-1-7-28-14/h1-4,7-10,23H,5-6,11H2,(H,22,25)/b17-9-

InChI Key

KUHMLAYNEVPKQW-MFOYZWKCSA-N

Isomeric SMILES

C1=COC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl

Canonical SMILES

C1=COC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl

Origin of Product

United States

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